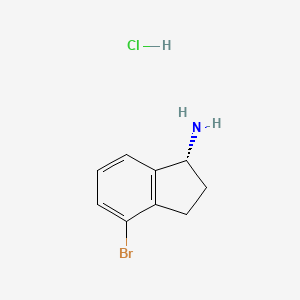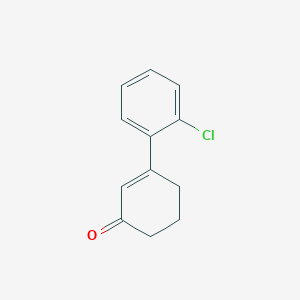
3,3',5,5'-四碘甲状腺胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’,5,5’-Tetraiodothyronamine Hydrochloride is a derivative of thyronamine, a class of compounds related to thyroid hormones. It is known for its significant role in neurology and endocrinology, particularly in the modulation of adrenergic receptors and neurotransmission. The compound has a molecular formula of C14H11I4NO2.HCl and is often used in research related to stress, anxiety, depression, and other neurological conditions .
科学研究应用
3,3’,5,5’-Tetraiodothyronamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, including depression, anxiety, and Parkinson’s disease.
Industry: Utilized in the development of diagnostic tools and as a reference standard in quality control
作用机制
Target of Action
The primary target of 3,3’,5,5’-Tetraiodothyronamine Hydrochloride is the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that is expressed in the brain and peripheral tissues . This receptor is involved in various physiological functions, including the regulation of dopamine, serotonin, and norepinephrine neurotransmission .
Mode of Action
3,3’,5,5’-Tetraiodothyronamine Hydrochloride, also referred to as Tetratricopeptide repeat containing protein 55 (TTC55), is a potent agonist of TAAR1 . It has been shown to activate TAAR1 and induce thermogenesis, which results in increased energy expenditure and weight loss .
Biochemical Pathways
The activation of TAAR1 by TTC55 influences the regulation of dopamine, serotonin, and norepinephrine neurotransmission . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, reward processing, and the body’s response to stress.
Pharmacokinetics
It is known that ttc55 is a hydrochloride salt of a tetraiodothyronamine derivative . It is a white to off-white powder that is soluble in water and other polar solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of TAAR1 by TTC55 results in thermogenesis, leading to increased energy expenditure and potential weight loss . This suggests that TTC55 could have potential therapeutic applications in the treatment of obesity, metabolic disorders, and neurodegenerative diseases .
生化分析
Temporal Effects in Laboratory Settings
The temporal effects of 3,3’,5,5’-Tetraiodothyronamine Hydrochloride in laboratory settings are not well-documented. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
The metabolic pathways that 3,3’,5,5’-Tetraiodothyronamine Hydrochloride is involved in are not fully understood. It is known to interact with various enzymes and cofactors , but the specific effects on metabolic flux or metabolite levels are still being researched.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetraiodothyronamine Hydrochloride typically involves the iodination of thyronamine. The process includes the following steps:
Iodination: Thyronamine is treated with iodine in the presence of an oxidizing agent to introduce iodine atoms at the 3, 3’, 5, and 5’ positions.
Hydrochloride Formation: The iodinated product is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of 3,3’,5,5’-Tetraiodothyronamine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: 3,3’,5,5’-Tetraiodothyronamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) can be employed for halogen exchange.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and partially reduced intermediates.
Substitution: Various substituted thyronamine derivatives.
相似化合物的比较
3,3’,5,5’-Tetraiodothyroacetic Acid: Another iodinated derivative with similar biological activities but different pharmacokinetics.
Triiodothyronine (T3): A thyroid hormone with overlapping but distinct physiological effects.
Thyroxine (T4): The primary thyroid hormone, which is metabolized to active forms like T3 and thyronamines.
Uniqueness: 3,3’,5,5’-Tetraiodothyronamine Hydrochloride is unique due to its specific iodination pattern and its dual role in modulating both adrenergic and thyroid hormone pathways. This dual functionality makes it a valuable tool in both neurological and endocrinological research .
属性
CAS 编号 |
788824-71-5 |
|---|---|
分子式 |
C₁₄H₁₁I₄NO₂·HCl |
分子量 |
732.86 |
同义词 |
4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2,6-diiodophenol Hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)
![8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B1142560.png)
![8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)

